
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives and their metabolites, as well as various pyridazinone derivatives, showcases the complexity and diversity of chemical reactions utilized in creating compounds with similar structures. For example, the synthesis of cerebral vasodilators involves the condensation of specific aldehydes with bis(4-fluorophenyl)methyl-piperazine, followed by conversion to the desired product, illustrating a common strategy in synthesizing structurally complex molecules (Satomi et al., 1988) (Ohtaka et al., 1989).
Molecular Structure Analysis
The elucidation of the molecular structure is crucial for understanding the compound's chemical behavior. Studies involving X-ray diffraction and spectroscopic techniques (LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis) have been essential in characterizing similar compounds, confirming their structural integrity and stability. Such detailed structural analysis facilitates the understanding of intermolecular interactions and molecular conformations (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The reactivity of this compound and related molecules under various conditions highlights their chemical versatility. Reactions such as condensation, alkylation, and cyclization play significant roles in modifying the chemical structure to achieve desired properties or biological activities. These chemical transformations are fundamental in the synthesis of molecules with specific functions, as demonstrated in the creation of compounds with potential antipsychotic activities (Gil et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are directly influenced by their molecular arrangement. Studies employing techniques like single-crystal X-ray diffraction provide insights into the crystalline structure, which can be correlated with physical stability and solubility. These properties are critical when considering the compound's applications in pharmaceutical formulations or chemical reactions (Arslan et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, is essential for exploring potential applications. The compound's reactivity profile aids in the design of new molecules with improved efficacy or reduced toxicity. Analyzing how structural modifications affect chemical behavior helps in the rational design of compounds with desired properties (Miyamoto & Matsumoto, 1990).
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Conformation
In the study of crystal structures and molecular conformation, the compound exhibits interesting features. For instance, it forms a specific molecular structure with an S(6) ring motif due to an intramolecular hydrogen bond, as observed in similar compounds (Shen et al., 2012). Such structural insights are crucial for understanding the compound's interactions at the molecular level.
Synthesis and Derivative Formation
The compound is involved in the synthesis of various derivatives with potential pharmacological applications. For example, it can undergo reactions to form different substituted pyridazinones, which are evaluated for their potential as analgesics (Gokçe et al., 2001). These derivatives demonstrate the versatility of the compound in medicinal chemistry.
Antimicrobial and Antifungal Properties
The compound and its derivatives have been explored for antimicrobial and antifungal properties. Studies have shown that certain derivatives exhibit promising antimicrobial activity, which could be harnessed for therapeutic applications (Sathe et al., 2011).
Anti-inflammatory and Analgesic Effects
Research into the anti-inflammatory and analgesic effects of derivatives of this compound has been conducted. Some derivatives have shown significant activity in this regard, indicating potential for the development of new pain management and anti-inflammatory drugs (Şahina et al., 2004).
Anticancer Activity
The compound's derivatives have also been studied for their anticancer activities. For instance, certain fluoro-substituted derivatives have shown activity against lung cancer, presenting a potential pathway for the development of novel anticancer therapies (Hammam et al., 2005).
Herbicidal Applications
In the field of agriculture, certain derivatives of the compound have been synthesized with notable herbicidal activity, suggesting potential use in controlling unwanted vegetation (Li et al., 2005).
Propiedades
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N4O2/c23-18-13-17(4-5-19(18)25)27-8-10-28(11-9-27)22(31)20-6-7-21(30)29(26-20)14-15-2-1-3-16(24)12-15/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUCIKFXVJMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)
![Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2495480.png)
![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)

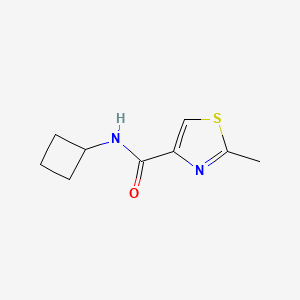
![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)

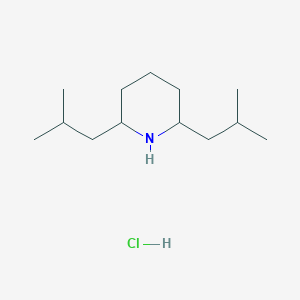
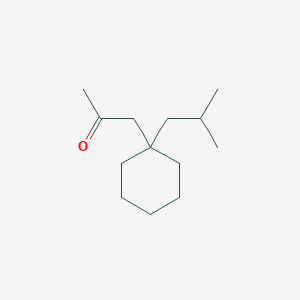
![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)
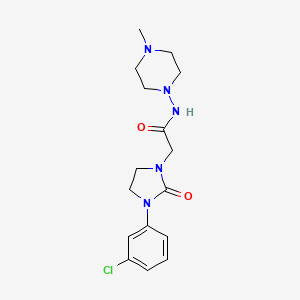
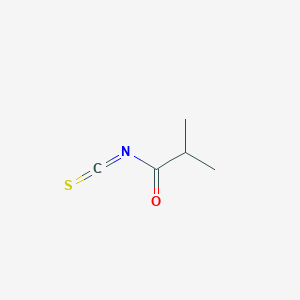
![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)
![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495500.png)